An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the 6-Carboxylic Acid Moiety
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and rich electron density make it an attractive framework for designing molecules that can interact with a variety of biological targets. Derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anxiolytic properties.[2][3]
This guide focuses on a specific derivative, 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid. The introduction of a carboxylic acid group at the 6-position of the pyridine ring significantly influences the molecule's physicochemical properties. This functional group can act as a hydrogen bond donor and acceptor, and its ionization state is pH-dependent. These characteristics are critical in drug development as they directly impact solubility, permeability, plasma protein binding, and interaction with biological targets. Understanding these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic profile.
This document provides a comprehensive overview of the known and predicted physicochemical properties of 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid, a plausible synthetic route, and standard experimental protocols for the determination of these key parameters.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₂ | - |
| Molecular Weight | 238.24 g/mol | - |
| IUPAC Name | 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid | - |
| CAS Number | 1027-01-6 | [4] |
Predicted Physicochemical Properties
While experimental data for 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is not extensively available in the public domain, computational models provide valuable estimations for key physicochemical parameters. These predictions are essential for initial assessments in drug discovery pipelines.
| Parameter | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | >230 (decomposes) | Influences formulation and stability. A high melting point suggests strong intermolecular forces. |
| Boiling Point (°C) | Not applicable | Carboxylic acids of this nature often decompose before boiling. |
| logP (Octanol-Water Partition Coefficient) | 2.7 - 3.1 | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). A value in this range suggests good membrane permeability. |
| Aqueous Solubility | Low | The intrinsic solubility of the neutral molecule is predicted to be low. However, it is expected to be significantly higher in alkaline solutions where the carboxylic acid is deprotonated. |
| pKa (Acid Dissociation Constant) | 3.5 - 4.5 (acidic) | The carboxylic acid is predicted to be a moderately strong acid. At physiological pH (7.4), it will exist predominantly in its deprotonated, anionic form, which will increase its aqueous solubility but may decrease its cell permeability. |
Note: The melting point is an estimate based on related structures like imidazo[1,2-a]pyridine-2-carboxylic acid (melts at 275-295 °C with decomposition) and the general properties of aromatic carboxylic acids.
Synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid: A Plausible Route
A logical approach involves a multi-step synthesis starting from a commercially available, pre-functionalized aminopyridine.
Causality Behind Experimental Choices:
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Step 1: Cyclization to form the core scaffold. The reaction between a 2-aminopyridine and an α-haloacetophenone is a classic and robust method for forming the imidazo[1,2-a]pyridine ring.[2] Starting with 5-bromo-2-aminopyridine ensures that the bromine atom is positioned at the desired 6-position of the final product. Sodium bicarbonate is used as a mild base to neutralize the HBr formed during the reaction.
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Step 2: Introduction of a nitrile group. A Rosenmund-von Braun reaction using copper(I) cyanide is a standard method for converting an aryl bromide to a nitrile. This is a crucial step as the nitrile can be readily hydrolyzed to a carboxylic acid.
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Step 3: Hydrolysis to the final product. The nitrile group can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. This is a well-established and high-yielding transformation.
Experimental Protocols for Physicochemical Property Determination
The following are standard, high-level protocols for determining the key physicochemical properties of a compound like 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the traditional and most reliable method for determining logP.
Determination of Aqueous Solubility
Thermodynamic solubility is determined by measuring the concentration of a saturated solution.
Determination of pKa (Acid Dissociation Constant)
Potentiometric titration is a common and accurate method for pKa determination.
Conclusion
2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is a molecule of significant interest due to its privileged core scaffold and the presence of a key ionizable group. While comprehensive experimental data is still emerging, computational predictions provide a solid foundation for understanding its physicochemical profile. The predicted moderate lipophilicity and acidic pKa suggest that at physiological pH, the compound will exist in a soluble, deprotonated form. The proposed synthetic route offers a viable pathway for its preparation, enabling further investigation. The experimental protocols outlined provide a framework for the empirical validation of its properties. A thorough understanding of these physicochemical characteristics is essential for the rational design and development of novel therapeutics based on the 2-phenylimidazo[1,2-a]pyridine scaffold.
References
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- Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3456.
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